(E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one
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Description
(E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C19H20FN3O2 and its molecular weight is 341.386. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Antimicrobial Activities
A study on related compounds involves synthesizing derivatives with antimicrobial and anti-diabetic properties. Molecular docking studies indicated significant interactions with target molecules, and the compounds displayed effective antimicrobial activity against tested microorganisms (Ramya, Vembu, Ariharasivakumar, & Gopalakrishnan, 2017).
Antimicrobial Agents Synthesis
Another study focused on synthesizing novel derivatives as antimicrobial agents. These compounds, including those similar to the compound , demonstrated good antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).
Biological Evaluation of N-substituted Pyrrolyl Chalcones
A research on N-substituted pyrrolyl chalcones, which are structurally related, showed excellent inhibitory activity against certain pathogens. Molecular docking revealed the binding modes in the active pocket, suggesting potential as bioactive molecules (Hu et al., 2022).
Cytotoxicity and Topoisomerase Inhibitory Activity
In the context of anticancer research, similar compounds were synthesized and evaluated for their cytotoxicity and topoisomerase IIα inhibitory activity. This study indicates the potential of such compounds in cancer treatment (Alam et al., 2016).
Antibacterial Activities of Fluorinated Compounds
Research into fluorinated compounds, closely related to the compound , revealed high broad-spectrum antibacterial activities. These findings suggest the compound's relevance in developing new antibacterial agents (Stefancich et al., 1985).
Synthesis of Antimicrobial Derivatives
A study on the synthesis of similar derivatives explored their in vitro antimicrobial activities. The synthesized compounds showed promising antimicrobial properties, potentially due to their molecular structure (Olejníková et al., 2014).
Anticancer and Anti-inflammatory Agents
Research on pyrazolopyrimidines derivatives, structurally related, indicates their potential as anticancer and anti-5-lipoxygenase agents. These findings open avenues for new therapeutic applications (Rahmouni et al., 2016).
Properties
IUPAC Name |
(E)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-2-16-18(20)19(22-13-21-16)25-15-10-11-23(12-15)17(24)9-8-14-6-4-3-5-7-14/h3-9,13,15H,2,10-12H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRNYZQROODJHI-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C=CC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)/C=C/C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.